
Rilmenidin-d4
Übersicht
Beschreibung
Rilmenidin-d4 ist eine deuterierte Form von Rilmenidin, einem Antihypertensivum. Es wird hauptsächlich als interner Standard zur Quantifizierung von Rilmenidin in verschiedenen analytischen Anwendungen verwendet . Rilmenidin selbst ist bekannt für seine Selektivität gegenüber Imidazolinrezeptoren, die eine entscheidende Rolle bei der Regulierung des Blutdrucks spielen .
Wissenschaftliche Forschungsanwendungen
Chemical and Analytical Applications
Rilmenidine-d4 serves as an internal standard in mass spectrometry (MS) and chromatography techniques, such as gas chromatography (GC) and liquid chromatography (LC). This application is crucial for accurately quantifying the levels of rilmenidine in biological samples.
Application | Description |
---|---|
Internal Standard | Used in GC/LC-MS for quantifying rilmenidine levels in biological fluids. |
Stability | Offers enhanced stability and specificity due to deuteration. |
Biological Research
In biological studies, Rilmenidine-d4 aids in understanding the pharmacokinetics and metabolism of rilmenidine. It allows researchers to track the drug's behavior in various biological systems without interference from endogenous compounds.
- Pharmacokinetics : Rilmenidine-d4 is utilized to study absorption, distribution, metabolism, and excretion (ADME) profiles.
- Metabolic Pathways : It assists in elucidating metabolic pathways by providing a stable isotope-labeled reference.
Clinical Research Applications
Rilmenidine has been investigated for its antihypertensive effects and other potential therapeutic benefits:
- Hypertension Treatment : Clinical trials have shown that rilmenidine effectively reduces both systolic and diastolic blood pressure while maintaining a favorable safety profile .
- Metabolic Effects : Rilmenidine has demonstrated potential benefits in improving insulin sensitivity and lipid metabolism, making it suitable for patients with hypertension and diabetes .
Case Study: Rilmenidine in Huntington's Disease
A notable study explored the use of rilmenidine in patients with Huntington's disease (HD). The open-label trial assessed the tolerability and feasibility of chronic oral administration of rilmenidine over two years, showing it was well-tolerated with no significant drug-related adverse events . This study highlights the potential for repurposing rilmenidine beyond its traditional indications.
Potential Longevity Applications
Recent research indicates that rilmenidine may have applications in geroscience. A study published in Aging Cell found that treatment with rilmenidine could extend lifespan and healthspan in model organisms like C. elegans, suggesting its potential as a therapeutic agent for age-related conditions . This opens avenues for future research on its effects on aging processes.
Wirkmechanismus
Target of Action
The primary targets of Rilmenidine-d4, also known as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine, are the I1 imidazoline receptors located in the brainstem and kidneys . These receptors play a crucial role in modulating sympathetic tone and sodium and water reabsorption .
Mode of Action
Rilmenidine-d4 selectively binds to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . Furthermore, Rilmenidine-d4 acts in the kidney by inhibiting the sodium-hydrogen antiport . The overall antihypertensive effect of Rilmenidine-d4 is mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .
Pharmacokinetics
It is known that rilmenidine, the non-deuterated form, is well-tolerated and can be taken in combination for greater efficacy . More research would be needed to provide a detailed outline of Rilmenidine-d4’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Rilmenidine-d4’s action include a reduction in blood pressure and an improvement in glucose metabolism . In hypertensive patients, Rilmenidine-d4 has been shown to reduce left ventricular hypertrophy and microalbuminuria .
Vorbereitungsmethoden
Die Synthese von Rilmenidin-d4 beinhaltet die Verwendung deuterierter Reagenzien, um Deuteriumatome in das Rilmenidinmolekül einzuführen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Alkoxyoxazolin mit Dicyclopropanmethylamin, gefolgt von Verdampfung, Kühlung, Filtration und Kristallisation . Dieses Verfahren vereinfacht den Produktionsprozess und reduziert die Kosten durch die Verwendung leicht verfügbarer Rohstoffe.
Analyse Chemischer Reaktionen
Rilmenidin-d4 unterliegt wie sein nicht-deuteriertes Gegenstück verschiedenen chemischen Reaktionen. Dazu gehören:
Oxidation: Rilmenidin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können Rilmenidin in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.
Substitution: Substitutionsreaktionen, insbesondere am Imidazolinring, können zur Bildung verschiedener Analoga mit potenziell unterschiedlichen biologischen Aktivitäten führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Rilmenidin-d4 ist strukturell ähnlich anderen Imidazolinrezeptoragonisten wie Moxonidin und Colistin. Es ist selektiver für Imidazolinrezeptoren im Vergleich zu zerebralen Alpha2-Adrenozeptoren, was es von anderen Antihypertensiva unterscheidet. Diese Selektivität verleiht zusätzliche entzündungshemmende Eigenschaften und reduziert die Wahrscheinlichkeit von Nebenwirkungen wie Sedierung und Mundtrockenheit.
Ähnliche Verbindungen umfassen:
Moxonidin: Ein weiterer Imidazolinrezeptoragonist mit antihypertensiven Eigenschaften.
Colistin: Ein selektiver Alpha2-Rezeptoragonist, der zur Behandlung von Bluthochdruck eingesetzt wird.
Biologische Aktivität
Rilmenidine-d4 is a deuterated analog of rilmenidine, primarily recognized for its role as an antihypertensive agent. Its unique isotopic labeling makes it valuable in research, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of Rilmenidine-d4, detailing its mechanism of action, pharmacological effects, and relevant research findings.
Overview of Rilmenidine-d4
- Chemical Structure : Rilmenidine-d4 is chemically denoted as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine.
- CAS Number : 85047-14-9
- Applications : Used as an internal standard in mass spectrometry for quantifying rilmenidine levels and studying its pharmacodynamics and pharmacokinetics.
Rilmenidine-d4 primarily targets the I1 imidazoline receptors located in the brainstem and kidneys. The binding affinity to these receptors facilitates various physiological responses:
- Central Action : It reduces sympathetic nervous system activity, leading to decreased blood pressure.
- Peripheral Action : Inhibits renal sympathetic nerve activity and modulates renal function.
Binding Affinities
Receptor Type | Binding Affinity (Ki) |
---|---|
I1 Imidazoline Receptors | 6.1 nM |
Alpha-2 Adrenergic Receptors | 87 nM |
Pharmacological Effects
Rilmenidine-d4 exhibits several pharmacological effects that contribute to its therapeutic profile:
- Antihypertensive Activity :
-
Metabolic Effects :
- Enhances glucose metabolism and insulin sensitivity, potentially beneficial in metabolic syndrome .
- Cellular Effects :
Case Studies and Research Findings
Several studies have highlighted the biological activity of Rilmenidine-d4:
-
Study on Hypertensive Models :
In a rabbit model with renal hypertension induced by a renal artery clip, administration of Rilmenidine-d4 at a dose of 2.5 mg/kg resulted in significant reductions in renal sympathetic nerve activity and blood pressure . -
Cell Viability Assays :
Rilmenidine-d4 demonstrated dose-dependent inhibition of K562 cell proliferation at concentrations ranging from 25 to 100 μM over 24 hours .
Summary of Biological Activities
The following table summarizes key biological activities associated with Rilmenidine-d4:
Activity Type | Description |
---|---|
Antihypertensive | Reduces blood pressure via I1 receptor activation |
Metabolic Regulation | Improves glucose metabolism and insulin sensitivity |
Autophagy Induction | Increases autophagy markers (LC3-II) in neuronal cells |
Pro-apoptotic Effects | Stimulates Bax in leukemic cells leading to apoptosis |
Eigenschaften
IUPAC Name |
4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509917 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85047-14-9 | |
Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.